![molecular formula C7H10N2O2 B1294813 1,3-Diazaspiro[4.4]nonane-2,4-dione CAS No. 699-51-4](/img/structure/B1294813.png)
1,3-Diazaspiro[4.4]nonane-2,4-dione
Overview
Description
1,3-Diazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a bicyclic framework where a five-membered imidazolidine-2,4-dione ring is fused to a cyclopentane ring via a spiro junction. This structure confers unique conformational rigidity and electronic properties, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
Bucherer-Lieb Method
This classical method involves the cyclization of hydantoins derived from amino acids or other nitrogen-containing compounds. The procedure is as follows:
Starting Materials : The synthesis typically starts with diethyl malonate or similar compounds.
Reagents : Phosphorus pentoxide (P₂O₅) is often used to promote cyclization.
-
- The starting material is reacted under controlled conditions (temperature and solvent) to form the spiro compound.
- The reaction is followed by purification steps such as recrystallization.
Cyclization of Amino Acids
Another effective method involves the cyclization of specific amino acids:
Starting Materials : Use of amino acids like L-arginine or L-lysine.
-
- The amino acid is treated with a cyclic anhydride in a solvent such as ethanol or acetonitrile.
- The reaction conditions (temperature, time) are optimized to maximize yield.
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted techniques that enhance reaction efficiency:
- Procedure :
- The reactants are subjected to microwave irradiation, which significantly reduces reaction times and improves yields.
- This method can be particularly useful for large-scale synthesis.
Industrial Production Techniques
For large-scale production, the following approaches are commonly employed:
Automated Reactors : Continuous flow systems that allow for precise control over reaction conditions.
Optimization : Scaling up laboratory procedures with adjustments in temperature, pressure, and solvent choice to ensure high purity and yield.
This compound can undergo various chemical transformations:
Oxidation Reactions
The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield corresponding oxides.
Reduction Reactions
Reduction can be performed using lithium aluminum hydride or other reducing agents to modify functional groups within the compound.
Substitution Reactions
Nucleophilic substitution reactions are possible where functional groups are replaced by other nucleophiles such as halides or alkoxides.
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Controlled temperature |
Reduction | Lithium aluminum hydride | Inert atmosphere |
Substitution | Nucleophiles (e.g., NaN₃) | Solvent-dependent |
The preparation of this compound involves several established synthetic routes that vary in complexity and efficiency. Each method has its advantages depending on the desired application, whether in research or industrial settings. Further studies could explore modifications to these methods to enhance yields and reduce costs while maintaining the compound's integrity for pharmaceutical applications.
Chemical Reactions Analysis
1,3-Diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 1,3-diazaspiro[4.4]nonane-2,4-dione exhibits promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer agents. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer therapy .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Its derivatives have been tested for their ability to inhibit bacterial growth, making it a candidate for developing new antibiotics . This is particularly relevant in the context of rising antibiotic resistance.
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable in applications requiring durable materials .
Nanocomposites
The compound has been explored for use in nanocomposite materials. Its ability to interact with nanoparticles allows for the creation of composites with tailored properties for specific applications such as drug delivery systems and sensors .
Synthetic Intermediate
Chemical Synthesis
this compound serves as an important intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds and other complex molecules through reactions such as cycloaddition and functional group transformations . This versatility makes it a valuable component in the pharmaceutical industry for developing new drugs.
Case Studies
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pharmacological Relevance :
- Antiplatelet Activity : Substituted diazaspiro compounds, including 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione, exhibit potent inhibition of platelet aggregation (IC₅₀ = 27.3 μM) by antagonizing 5-HT2A receptors, outperforming reference drugs like sarpogrelate .
- Synthetic Accessibility: The compound is synthesized via cyclization reactions involving amino acids or their derivatives. For example, 1-amino-cyclopentane-1-carboxylic acid reacts with aryl isocyanates under basic conditions to form the spirocyclic core .
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Antifungal and Anti-Inflammatory Activity
- 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione exhibits superior binding to fungal enzymes (e.g., Cellobiose dehydrogenase: Ki = 156.22 μM) and human inflammatory proteins (TNF-α: ΔG = −8.56 kcal/mol) compared to this compound derivatives. Its bicyclic structure enhances hydrophobic interactions with target residues (Gln735, Arg158) .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 1,3-Diazaspiro[4.4]nonane-2,4-dione and its derivatives?
- Methodological Answer : The core spirocyclic structure is typically synthesized via cyclization reactions. For example, reacting diamines with cyclic ketones or esters under catalytic conditions (e.g., acid or base catalysis) can yield the spiro framework. Derivatives like 3-Tosyl-1,3-diazaspiro[4.4]nonane-2,4-dione are prepared by introducing functional groups (e.g., sulfonyl groups) via substitution reactions . Optimization often involves controlling temperature (e.g., reflux in polar solvents) and stoichiometric ratios of precursors .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the spirocyclic structure and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns (e.g., loss of carbonyl groups).
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches near 1700–1750 cm .
Q. How can researchers assess the stability of this compound under storage conditions?
- Methodological Answer : Stability studies should monitor decomposition under varying temperatures, humidity, and light exposure. Techniques include:
- HPLC/Purity Analysis : Track degradation products over time.
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
- Storage recommendations: Maintain at −20°C in inert atmospheres (e.g., argon) to prevent oxidation .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
- Methodological Answer : Yield optimization requires:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.
- Reaction Monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to identify bottlenecks (e.g., incomplete cyclization) .
Q. What strategies resolve contradictions in structural data for thio-derivatives (e.g., 2-thioxo analogs)?
- Methodological Answer : Discrepancies in reported structures (e.g., thione vs. thiol tautomers) can be resolved via:
- X-ray Crystallography : Definitive determination of tautomeric forms.
- Computational Chemistry : DFT calculations to predict stable conformers and compare with experimental data (e.g., NMR chemical shifts) .
Q. How can structure-activity relationships (SAR) be explored for bioactive derivatives?
- Methodological Answer :
Functional Group Variation : Synthesize analogs with substituents like benzyl or pyridinyl groups (e.g., 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione) .
Biological Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays or anticancer potential using cell viability assays (e.g., MTT).
Molecular Docking : Predict binding modes with target proteins (e.g., enzymes in microbial pathways) .
Q. What computational methods address gaps in toxicological data for this compound?
- Methodological Answer :
- In Silico Toxicity Prediction : Use tools like ProTox-II or ADMET predictors to estimate hepatotoxicity, mutagenicity, and bioavailability.
- In Vitro Assays : Perform cytotoxicity screening (e.g., against HepG2 cells) and Ames tests for mutagenicity .
Q. How can spirocyclic frameworks improve pharmacokinetics in drug candidates?
- Methodological Answer : The rigid spiro structure enhances metabolic stability and target selectivity. Case studies include:
Properties
IUPAC Name |
1,3-diazaspiro[4.4]nonane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTFXYHJDZZDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220183 | |
Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-51-4 | |
Record name | 1,3-Diazaspiro[4.4]nonane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 699-51-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diazaspiro[4.4]nonane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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